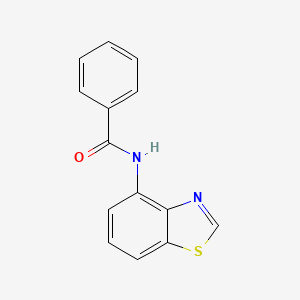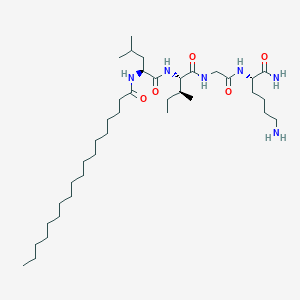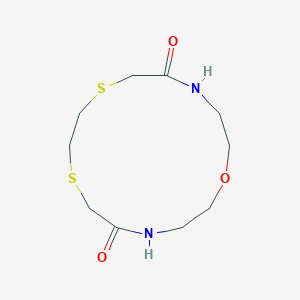![molecular formula C19H11N3O B14237841 Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- CAS No. 502422-45-9](/img/structure/B14237841.png)
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is a complex organic compound characterized by the presence of a benzonitrile group attached to a quinoline and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromoquinoline with 4-iodobenzonitrile under palladium-catalyzed cross-coupling conditions to form the intermediate product. This intermediate is then subjected to cyclization with an appropriate oxazole precursor to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and oxazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline and oxazole derivatives.
Substitution: Formation of substituted quinoline and oxazole derivatives.
Scientific Research Applications
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The quinoline and oxazole moieties can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-(3-Quinolinyl)benzonitrile
- 3-(4-Cyanophenyl)quinoline
- 4-(1H-Pyrrol-1-yl)phenol
Comparison: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is unique due to the presence of both quinoline and oxazole rings, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
502422-45-9 |
|---|---|
Molecular Formula |
C19H11N3O |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-(4-quinolin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C19H11N3O/c20-11-13-4-3-6-15(10-13)19-22-18(12-23-19)17-9-8-14-5-1-2-7-16(14)21-17/h1-10,12H |
InChI Key |
WILMXYZSNMNDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC(=N3)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)





![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)



![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)

![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)
